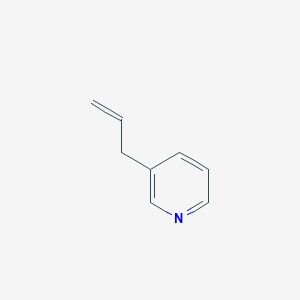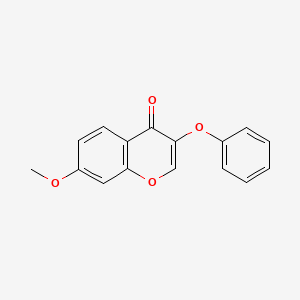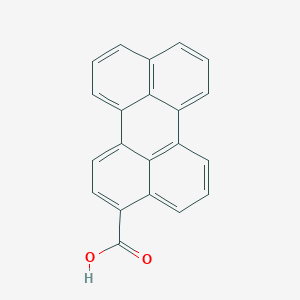
3-Perylenecarboxylic acid
Vue d'ensemble
Description
3-Perylenecarboxylic acid (also known as perylene-3-carboxylic acid ) is a polycyclic aromatic compound with the molecular formula C21H12O2 . It belongs to the perylene family and exhibits intriguing properties due to its extended π-conjugated system. The compound is characterized by its flat, planar structure , which contributes to its unique electronic and optical behavior .
Synthesis Analysis
The synthesis of 3-Perylenecarboxylic acid involves several methods, including oxidative coupling of perylene derivatives or direct carboxylation of perylene. Researchers have explored various routes to achieve high yields and purity. Notably, the N-alkyl-3,4-perylenedicarboximide has been synthesized as a derivative of 3-Perylenecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Perylenecarboxylic acid consists of a perylene core with a carboxylic acid group attached at the 3-position . The flat aromatic system allows for efficient π-stacking interactions, making it useful in applications such as organic semiconductors and dyes. The monoisotopic mass of 3-Perylenecarboxylic acid is approximately 296.08 Da .
Applications De Recherche Scientifique
Organic Electronics and Photovoltaics
3-Perylenecarboxylic acid derivatives, specifically perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), are notable for their use in organic electronics. Their applications span organic photovoltaic devices and field-effect transistors. PDIs have been explored for their excellent electron mobility, high molar absorption coefficients, and rigid aromatic core, which are advantageous for optoelectronic applications (Huang, Barlow, & Marder, 2011); (Kozma & Catellani, 2013).
Photocatalysts and Organic Semi-Conductors
Recent research has also focused on using perylene-3,4,9,10-tetracarboxylic acid bisimides in photocatalysis and as organic semi-conductors. These applications derive from the compounds' strong electron-accepting characteristics and significant charge transport properties, essential for solar cell and optoelectronic device functionalities (Rigodanza, Tenori, Bonasera, Syrgiannis, & Prato, 2015).
Fluorescent Materials and (Opto)electronic Devices
Perylene bisimide dyes, including variants of 3-Perylenecarboxylic acid, have been synthesized to form fluorescent J-type aggregates and columnar mesophases. These materials exhibit high stability and bright fluorescence, making them promising for use as polarizers or components in (opto)electronic devices due to their unique spectroscopic properties and aggregation behavior (Würthner, Thalacker, Diele, & Tschierske, 2001).
Other Applications
3-Perylenecarboxylic acid derivatives also find applications in areas such as light-emitting diodes, chemosensing materials, and as materials for organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields, strong absorption in the visible region, photostability, and thermal stability contribute to their suitability in these applications (Birel, 2017).
Propriétés
IUPAC Name |
perylene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWPQZWKLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451040 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perylenecarboxylic acid | |
CAS RN |
7350-88-1 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



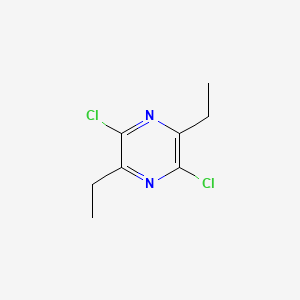




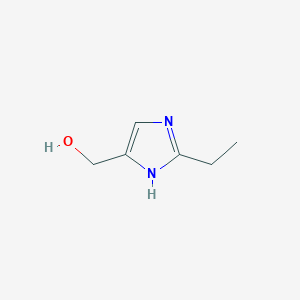

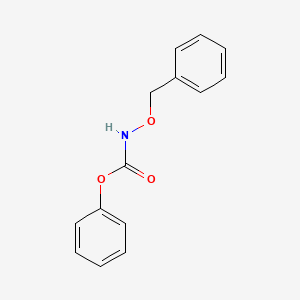
![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)
![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)
